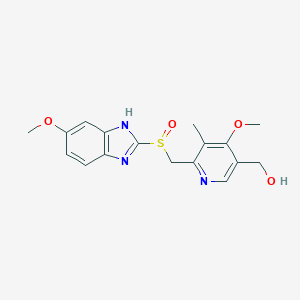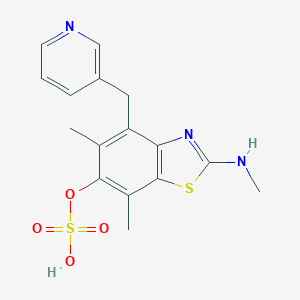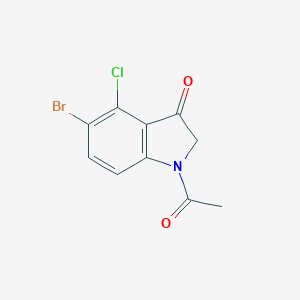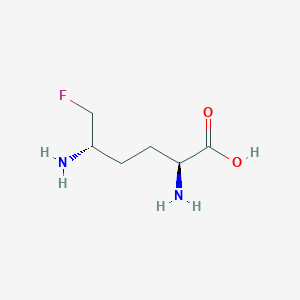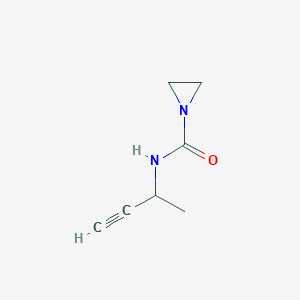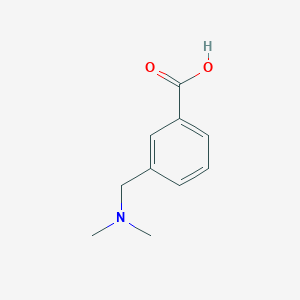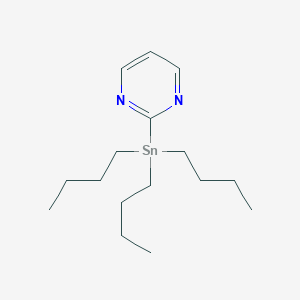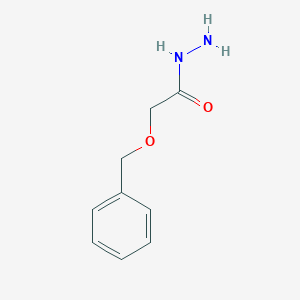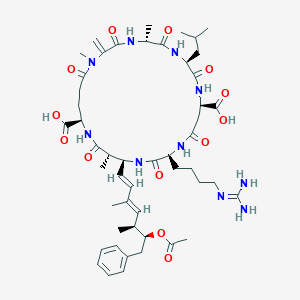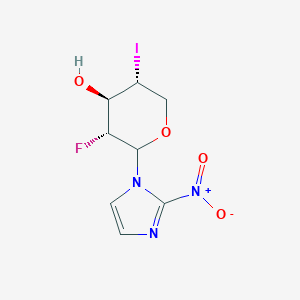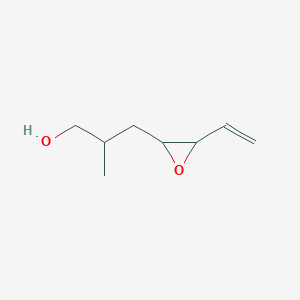
3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol, also known as glycidol, is a chemical compound that has been widely used in various industrial applications. It is a colorless liquid that has a sweet odor and is soluble in water and organic solvents. Glycidol is classified as a class 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans. However, it has also shown promise in the field of scientific research, specifically in the areas of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to induce DNA damage by forming adducts with DNA, which can lead to mutations and cancer. Additionally, 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol can modify proteins by reacting with amino acid residues, which can alter their function and activity.
Biochemical and Physiological Effects:
Glycidol has been shown to induce DNA damage, which can lead to mutations and cancer. Additionally, it can modify proteins by reacting with amino acid residues, which can alter their function and activity. Glycidol has also been shown to have toxic effects on the liver and kidneys.
Advantages and Limitations for Lab Experiments
Glycidol has several advantages and limitations for laboratory experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been widely used in various scientific research applications. However, one limitation is that it is classified as a class 2B carcinogen by the IARC, which can limit its use in certain experiments. Additionally, it has toxic effects on the liver and kidneys, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol. One possible direction is the development of new drugs that target the DNA damage and repair mechanisms. Additionally, 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol can be used to modify proteins, which can lead to the development of new drugs and therapies. Another direction is the study of the toxic effects of 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol on the liver and kidneys, which can lead to the development of new treatments for liver and kidney diseases. Finally, the study of the mechanism of action of 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol can provide insights into the development of new drugs and therapies.
Synthesis Methods
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid. This method has been widely used in industrial applications due to its simplicity and efficiency. However, this method requires the use of hazardous chemicals and is not suitable for laboratory experiments.
Scientific Research Applications
Glycidol has been used in various scientific research applications, including the study of DNA damage and repair mechanisms, protein modification, and the development of new drugs. It has been shown to induce DNA damage by forming adducts with DNA, which can lead to mutations and cancer. Additionally, 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol has been used to modify proteins by reacting with amino acid residues, which can alter their function and activity.
properties
CAS RN |
155027-45-5 |
|---|---|
Product Name |
3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-(3-ethenyloxiran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14O2/c1-3-7-8(10-7)4-6(2)5-9/h3,6-9H,1,4-5H2,2H3 |
InChI Key |
OWJSNOLVXWOMKY-UHFFFAOYSA-N |
SMILES |
CC(CC1C(O1)C=C)CO |
Canonical SMILES |
CC(CC1C(O1)C=C)CO |
synonyms |
Oxiranepropanol, 3-ethenyl--bta--methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



